molecular formula C66H112O34 B8193304 Mogroside VI

Mogroside VI

Cat. No. B8193304
M. Wt: 1449.6 g/mol
InChI Key: LTDANPHZAHSOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mogroside VI is a useful research compound. Its molecular formula is C66H112O34 and its molecular weight is 1449.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mogroside VI suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mogroside VI including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant and Immunological Effects : Mogroside and Mogroside V are recognized for their potent anti-oxidation damage capabilities, enhancing immunity, protecting tissue organs, and exhibiting anticancer properties. These findings provide a theoretical basis for their application in combating sports-related fatigue and protecting immunologic functions (Yao Ji-wei, 2011).

  • Anti-Inflammatory and Anti-Asthmatic Properties : Studies show that Mogroside V ameliorates lung inflammation in asthmatic mice by regulating main metabolic pathways. It effectively reduces inflammatory markers and is associated with a reduction in NF-α B activation, indicating a potential application in treating allergic asthma and acute lung injuries (Yisa Liu et al., 2021; Jia-Le Song et al., 2019; Dongfang Shi et al., 2014).

  • Gut Health and Microbiota : Mogroside V enriches gut microbiota diversity and enhances short-chain fatty acid synthesis, which is beneficial for human health through its interaction with gut microbiota (Ruiming Xiao et al., 2021).

  • Drug Delivery and Bioavailability : MOG-V is shown to improve the bioavailability and liver distribution of drugs like silybin by increasing their dissolution rate and saturation solubility, indicating its potential as a promising carrier in drug delivery systems (Y. Luo et al., 2020).

  • Anti-Cancer Properties : Mogroside V promotes apoptosis and cell cycle arrest of pancreatic cancer cells, inhibiting their proliferation and survival by targeting multiple biological pathways, suggesting its potential as a natural food sweetener with anti-cancer properties (C. Liu et al., 2016).

  • Diabetes Management : It's used in managing diabetes, as it exhibits anti-diabetic activity, regulates blood glucose levels, and alleviates insulin resistance, potentially improving fasting blood glucose, liver damage, and insulin sensitivity in type 2 diabetic rats (Guisheng Zhou et al., 2018; Xuan-Gan Liu et al., 2019).

  • Sweetener and Food Industry : Due to its intense sweetness, Mogroside V is used as a sugar substitute in the food industry, potentially having bioactivities such as down-regulating blood glucose levels, anti-inflammation, and antiviral infection. Its intense sweetness and safety characteristics make it a favorable alternative to sugar (Chun-Hui Chiu et al., 2013; Lei Wang et al., 2014).

  • Synthetic Biology : The potential of synthetic biology to synthesize Mogroside V has been explored. This could allow for low-cost and large-scale production of this natural nonsugar sweetener with therapeutic functions, indicating its significance in the development of natural sweeteners and pharmaceuticals (Zemin Sun et al., 2020).

properties

IUPAC Name

2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)98-61-55(100-59-53(87)47(81)41(75)31(21-70)94-59)49(83)43(77)33(96-61)23-90-57-51(85)45(79)39(73)29(19-68)92-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-60-54(99-58-52(86)46(80)40(74)30(20-69)93-58)48(82)42(76)32(95-60)22-89-56-50(84)44(78)38(72)28(18-67)91-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDANPHZAHSOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H112O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

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